Soyacerebroside I

描述

属性

IUPAC Name |

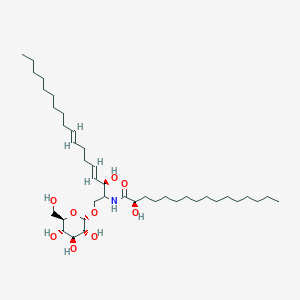

(2R)-2-hydroxy-N-[(2S,3R,4E,8E)-3-hydroxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadeca-4,8-dien-2-yl]hexadecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H75NO9/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-33(43)32(31-49-40-38(47)37(46)36(45)35(30-42)50-40)41-39(48)34(44)29-27-25-23-21-18-16-14-12-10-8-6-4-2/h19-20,26,28,32-38,40,42-47H,3-18,21-25,27,29-31H2,1-2H3,(H,41,48)/b20-19+,28-26+/t32-,33+,34+,35+,36+,37-,38+,40+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOMYIYLRRDTKAA-HIMJKWBMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC(C(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C=CCCC=CCCCCCCCCC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCC[C@H](C(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)[C@@H](/C=C/CC/C=C/CCCCCCCCC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H75NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401316286 | |

| Record name | Soyacerebroside I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401316286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

714.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114297-20-0 | |

| Record name | Soyacerebroside I | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=114297-20-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Soyacerebroside I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401316286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SOYACEREBROSIDE I | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OVF1RF8S49 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Chemical Structure of Soyacerebroside I

Introduction

Within the vast and structurally diverse class of sphingolipids, cerebrosides represent the simplest glycosphingolipids, consisting of a ceramide (a sphingoid base linked to a fatty acid) and a single sugar moiety. These molecules are not merely structural components of cell membranes but are active participants in a myriad of cellular processes, including signal transduction, cell recognition, and apoptosis. Plant-derived cerebrosides, in particular, have garnered significant attention for their potential therapeutic properties.[1] Soyacerebroside I, a glucosylceramide isolated from soybean (Glycine max), stands out as a molecule of interest due to its distinct chemical architecture and emerging biological activities.[2]

This guide provides an in-depth analysis of the chemical structure of this compound, the spectroscopic evidence underpinning its elucidation, standardized methodologies for its study, and an overview of its biological significance. The content is tailored for professionals in the fields of natural product chemistry, pharmacology, and drug development who require a detailed understanding of this specific glycosphingolipid.

Structural Elucidation of this compound

The definitive structure of this compound was determined through a combination of chemical degradation and sophisticated spectroscopic analysis.[2] It is a complex glycolipid composed of three distinct molecular components: a β-D-glucose unit, a diunsaturated sphingoid base, and an α-hydroxylated fatty acid.

Core Components and Stereochemistry

The complete chemical identity of this compound is defined by the precise arrangement and stereochemistry of its constituent parts.

-

Sugar Moiety : The carbohydrate unit is a single D-glucose molecule attached to the C1 hydroxyl group of the sphingoid base via a β-glycosidic linkage. This classifies this compound as a glucosylceramide.[3]

-

Sphingoid Base : The sphingoid backbone is a diunsaturated aminodiol, specifically (2S,3R,4E,8E)-2-aminooctadeca-4,8-diene-1,3-diol. This C18 base, commonly referred to as 4,8-sphingadiene, is a hallmark of soybean glucosylceramides and differs from the more common sphingosine found in mammalian tissues.[4]

-

Fatty Acid : The sphingoid base is N-acylated with (2R)-2-hydroxypalmitic acid, a 16-carbon α-hydroxy fatty acid.[4] The presence of the hydroxyl group at the C2 position is a critical structural feature.

The systematic IUPAC name, which encapsulates this detailed stereochemical information, is (2R)-2-hydroxy-N-[(2S,3R,4E,8E)-3-hydroxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadeca-4,8-dien-2-yl]hexadecanamide.[5]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

| Property | Value | Source |

| Molecular Formula | C₄₀H₇₅NO₉ | [6] |

| Molecular Weight | 714.0 g/mol | [5][6] |

| CAS Number | 114297-20-0 | [5] |

| Classification | Lipid -> Sphingolipid -> Glucosylceramide | [5] |

| Appearance | Amorphous white powder |

Spectroscopic Foundation for Structural Analysis

The elucidation of such a complex structure is impossible without advanced spectroscopic techniques.[7] Mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy are the cornerstones of this process.

1.3.1 Mass Spectrometry (MS)

Tandem mass spectrometry (MS/MS) is indispensable for identifying the lipid backbone of glucosylceramides.[4]

-

Molecular Ion : High-resolution mass spectrometry provides the exact mass, allowing for the determination of the molecular formula (C₄₀H₇₅NO₉).[5]

-

Fragmentation Analysis : Collision-induced dissociation (CID) of the parent ion yields characteristic fragments that reveal the identity of the individual components. A key fragmentation pathway for soybean glucosylceramides is the homolytic cleavage of the doubly allylic C-6–C-7 bond of the sphingoid base.[4] This specific cleavage is diagnostic for the presence of the Δ⁴,Δ⁸-diene system. Further fragmentation patterns confirm the loss of the glucose moiety and provide the masses of the sphingoid base and the N-acyl chain, confirming the d18:2 sphingadiene and h16:0 fatty acid composition.[4][8]

1.3.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

| Moiety | Key Protons (¹H) Expected δ (ppm) | Key Carbons (¹³C) Expected δ (ppm) |

| Glucose Anomeric | ~4.2-4.5 (d, J≈8 Hz for β-linkage) | ~103-105 |

| Sphingadiene Olefinic | ~5.4-5.8 (m) | ~125-135 |

| Fatty Acid α-CH | ~4.0-4.2 (m) | ~72-75 |

| Sphingoid Base CH-N | ~4.1-4.3 (m) | ~53-56 |

| Aliphatic Chains (CH₂)n | ~1.2-1.4 (br s) | ~25-35 |

| Terminal Methyl (CH₃) | ~0.8-0.9 (t) | ~14 |

Methodologies for Investigation

For researchers aiming to isolate, synthesize, or study this compound, understanding the relevant protocols is essential.

Isolation and Purification from Natural Source

This compound is naturally isolated from the seeds of soybean (Glycine max).[2] The following protocol is a generalized workflow based on established lipid extraction and purification principles.

Step-by-Step Protocol:

-

Material Preparation : Obtain dried soybean seeds and grind them into a fine powder to maximize the surface area for extraction.

-

Solvent Extraction :

-

Perform a Soxhlet extraction or repeated maceration of the soybean powder with a chloroform:methanol (2:1, v/v) solvent system to extract the total lipid content.

-

Filter the extract to remove solid plant material and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

-

Solvent Partitioning : Partition the crude lipid extract between a chloroform:methanol:water system (e.g., Folch partitioning) to separate polar lipids (including cerebrosides) from neutral lipids and water-soluble contaminants. The cerebrosides will primarily partition into the lower chloroform-rich phase.

-

Silica Gel Column Chromatography :

-

Dry the polar lipid fraction and adsorb it onto a small amount of silica gel.

-

Load the sample onto a silica gel column packed in chloroform.

-

Elute the column with a stepwise gradient of increasing methanol concentration in chloroform (e.g., from 100% chloroform to 80:20 chloroform:methanol).

-

Collect fractions and monitor them by thin-layer chromatography (TLC), staining with a reagent like primuline or iodine to visualize lipid spots.

-

-

High-Performance Liquid Chromatography (HPLC) :

-

Pool the fractions containing the target cerebroside.

-

Perform final purification using normal-phase or reversed-phase HPLC to isolate this compound to a high degree of purity.

-

Caption: Generalized workflow for the isolation and purification of this compound.

Conceptual Framework for Total Synthesis

While a specific total synthesis of this compound has not been prominently published, its construction would follow established principles for complex glycosphingolipid synthesis.[11][12] The process is a significant undertaking requiring precise stereochemical control.

A plausible retrosynthetic analysis would deconstruct the molecule into three key building blocks:

-

A Glycosyl Donor : A protected β-D-glucopyranosyl donor (e.g., a trichloroacetimidate or thioglycoside) to ensure the correct anomeric linkage.

-

A Glycosyl Acceptor : The stereochemically defined (2S,3R,4E,8E)-4,8-sphingadiene backbone with its C3 hydroxyl group protected and the C1 hydroxyl available for glycosylation.

-

The Acyl Chain : The protected (2R)-2-hydroxypalmitic acid for subsequent amide coupling.

The synthesis would involve a stereoselective glycosylation reaction, followed by amide bond formation and finally a global deprotection of all protecting groups to yield the final product.

Biological Activity and Therapeutic Potential

This compound is not an inert structural molecule; it exhibits significant biological activity, positioning it as a compound of interest for therapeutic development.

Anti-Inflammatory and Chondroprotective Effects

The most well-documented activity of soya-cerebroside relates to inflammatory joint disease. A study demonstrated that it effectively suppresses the migration of monocytes and prevents cartilage degradation in animal models of osteoarthritis.[13]

-

Mechanism of Action : The therapeutic effect is attributed to the downregulation of Monocyte Chemoattractant Protein-1 (MCP-1/CCL2). MCP-1 is a key chemokine that recruits monocytes to sites of inflammation. By inhibiting its expression in synovial cells, soya-cerebroside reduces the infiltration of inflammatory cells into the joint, thereby attenuating synovial inflammation and protecting cartilage from damage.[13] This targeted mechanism suggests a novel therapeutic strategy for managing osteoarthritis.

Caption: Proposed mechanism of action for this compound in osteoarthritis.

Other Potential Activities

While direct studies on this compound are limited, related plant-derived glucosylceramides are known for other bioactivities, suggesting further avenues for research. These include improving skin barrier function and potential cancer-protective actions.[3][14] The diverse biological effects of other soybean-derived compounds, such as isoflavonoids and glyceollins, highlight the rich pharmacology of this plant source.[15][16]

Conclusion and Future Directions

This compound is a precisely defined glycosphingolipid characterized by a β-linked glucose, a C18 4,8-sphingadiene base, and an N-linked C16 α-hydroxy fatty acid. Its structure has been rigorously established by mass spectrometry and NMR spectroscopy. While its isolation from soybeans is well-established, its total synthesis remains a challenging but feasible goal for synthetic organic chemists.

The demonstrated anti-inflammatory and chondroprotective activities of this compound, mediated through the inhibition of MCP-1 expression, present a compelling case for its further investigation as a lead compound for osteoarthritis and other inflammatory conditions. Future research should focus on elucidating its broader pharmacological profile, developing efficient synthetic routes to enable structure-activity relationship studies, and exploring its potential in dermatology and oncology.

References

- Kitagawa, I., et al. (1990). Sphingolipids and Glycerolipids. I. : Chemical Structures and Ionophoretic Activities of Soyacerebrosides I and II from Soybean. Chemical and Pharmaceutical Bulletin, 38(11), 2933-2938. (J-Stage)

- Shibuya, H., et al. (1990). Sphingolipids and glycerolipids. I. Chemical structures and ionophoretic activities of soya-cerebrosides I and II from soybean. Chemical and Pharmaceutical Bulletin, 38(11), 2933-8. (PubMed)

- National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 11104507, this compound.

- National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 131751281, (+)-Soyacerebroside I.

- ResearchGate (n.d.). The 1 H and 13 C NMR data of compounds 1-3.

- Kim, J. H., et al. (2017). Soya-cerebroside, an extract of Cordyceps militaris, suppresses monocyte migration and prevents cartilage degradation in inflammatory animal models. Scientific Reports, 7, 43205. (PubMed)

- ResearchGate (n.d.). The 1 H-and 13 C-NMR data for compounds 1 and 2 in DMSO-d 6.

- Dai, H., et al. (2022). Glucosylceramide Changes Bacterial Metabolism and Increases Gram-Positive Bacteria through Tolerance to Secondary Bile Acids In Vitro. Metabolites, 12(5), 444. (NIH)

- Sugawara, T., et al. (1998). Structure determination of soybean and wheat glucosylceramides by tandem mass spectrometry. Journal of Mass Spectrometry, 33(12), 1156-63. (PubMed)

- Zhang, B., et al. (2023). Glyceollins from soybean: Their pharmacological effects and biosynthetic pathways. Phytomedicine, 120, 155057. (ScienceDirect)

- ResearchGate (n.d.). 1 H and 13 C NMR spectra data of compound 1.

- ResearchGate (n.d.). Structure determination of soybean and wheat glucosylceramide by tandem mass spectrometry.

- ResearchGate (n.d.). Differentiation of cerebroside isomers and study of fragmentation by liquid secondary ion mass spectrometry and mass spectrometry/mass spectrometry of selected derivatives.

- Numata, M., et al. (1987). Total synthesis of sialosylcerebroside, GM4.

- MDPI (2024). Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis.

- Menshova, R. V., et al. (2020). Sphingolipids of Asteroidea and Holothuroidea: Structures and Biological Activities. Marine Drugs, 18(11), 548. (MDPI)

- Lee, J. H., et al. (2012). Complete 1H-NMR and 13C-NMR spectral analysis of the pairs of 20(S) and 20(R) ginsenosides. Journal of Ginseng Research, 36(4), 435-44. (NIH)

- KoreaScience (n.d.). A fragmentation database of soyasaponins by liquid chromatography with a photodiode array detector and tandem mass spectrometry.

- Zhang, B., et al. (2023). Glyceollins from soybean: Their pharmacological effects and biosynthetic pathways. Phytomedicine, 120, 155057. (PMC)

- Chemical Society of Japan (n.d.). Structure elucidation: Significance and symbolism.

- RSC Publishing (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products.

- University of Alabama at Birmingham (2010). Ion fragmentation of small molecules in mass spectrometry.

- Organic Chemistry Data (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.

- OPS Diagnostics (n.d.). Comparison of Methods for DNA Extraction from Soybeans.

- Fürstner, A., et al. (2020). Total Synthesis of the Norcembranoid Scabrolide B and Its Transformation into Sinuscalide C, Ineleganolide, and Horiolide. Journal of the American Chemical Society, 142(12), 5865–5873. (PMC)

- DeNinno, M. P., et al. (1997). A total synthesis of the methyl glycoside of ganglioside GM(1). Journal of the American Chemical Society, 119(4), 673-8. (PubMed)

- Journal of Drug Delivery and Therapeutics (2023). Biological Activities and Mechanisms of Actions of Bioactive Compounds (BACS) Identified in Pure and Ternary Blends of Cocoyam, Soya Bean and Bambara Groundnut Flour Using Gas Chromatography-Mass Spectrometry (GC-MS) Technique: A Review.

- Movassaghi, M., et al. (2020). Unified, Biosynthesis-Inspired, Completely Stereocontrolled Total Synthesis of All Highest-Order [n + 1] Oligocyclotryptamine Alkaloids. Journal of the American Chemical Society, 142(12), 5865–5873. (NIH)

- European Union Reference Laboratory for Genetically Modified Food and Feed (2009). Report on the Validation of a DNA Extraction Method for Soybean Seeds.

- Cao, C., et al. (2018). A Simple Method for Isolation of Soybean Protoplasts and Application to Transient Gene Expression Analyses. Journal of Visualized Experiments, (131), 56711. (NIH)

- Wang, H., et al. (2004). Preparation of soy protein concentrate and isolate from extruded-expelled soybean meals. Journal of the American Oil Chemists' Society, 81(7), 713-717.

- International Journal of Modern Research and Application (2014). Optimization of DNA Isolation Protocol for Soybean Leaf.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Sphingolipids and glycerolipids. I. Chemical structures and ionophoretic activities of soya-cerebrosides I and II from soybean - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Glucosylceramide Changes Bacterial Metabolism and Increases Gram-Positive Bacteria through Tolerance to Secondary Bile Acids In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure determination of soybean and wheat glucosylceramides by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | C40H75NO9 | CID 11104507 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (+)-Soyacerebroside I | C40H75NO9 | CID 131751281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Structure elucidation: Significance and symbolism [wisdomlib.org]

- 8. researchgate.net [researchgate.net]

- 9. Complete 1H-NMR and 13C-NMR spectral analysis of the pairs of 20(S) and 20(R) ginsenosides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. organicchemistrydata.org [organicchemistrydata.org]

- 11. Total synthesis of sialosylcerebroside, GM4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A total synthesis of the methyl glycoside of ganglioside GM(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Soya-cerebroside, an extract of Cordyceps militaris, suppresses monocyte migration and prevents cartilage degradation in inflammatory animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Glyceollins from soybean: Their pharmacological effects and biosynthetic pathways - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Discovery and Isolation of Soyacerebroside I from Soybean

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the discovery, isolation, and characterization of Soyacerebroside I, a glycosphingolipid found in soybeans (Glycine max). This document is intended for researchers, scientists, and professionals in drug development who are interested in the methodology and scientific principles behind the study of this bioactive compound.

Introduction: The Significance of Cerebrosides

Cerebrosides are a class of glycosphingolipids that are integral components of cellular membranes in both animals and plants. They consist of a ceramide (a sphingosine base linked to a fatty acid) and a single sugar moiety, typically glucose or galactose. The unique structures of cerebrosides from various natural sources have garnered significant scientific interest due to their diverse biological activities. These activities include potential anti-inflammatory, and immunomodulatory effects, making them attractive candidates for pharmaceutical and nutraceutical development.[1] Soybeans, a globally significant crop, are a rich source of various bioactive compounds, including the specific glucosylceramide known as this compound.

The Seminal Discovery of this compound

The initial isolation and structural elucidation of this compound were reported in a foundational 1990 study by Shibuya et al., published in the Chemical and Pharmaceutical Bulletin.[2] This research marked a significant step in understanding the sphingolipid composition of soybeans. The study detailed the isolation of two glycosphingolipids, named this compound and II, from the seeds of Glycine max MERRILL (Leguminosae). Their chemical structures were meticulously determined through a combination of physicochemical evidence and chemical degradation reactions.[2]

Part 1: A Step-by-Step Guide to the Isolation and Purification of this compound

The isolation of this compound from soybeans is a multi-step process that requires careful extraction and chromatographic separation. The following protocol is a synthesized methodology based on established principles of glycolipid extraction and purification.

Diagram: Workflow for the Isolation of this compound

Caption: A flowchart illustrating the key stages in the isolation and characterization of this compound.

Experimental Protocol: Isolation and Purification

1. Preparation of Starting Material:

-

Begin with high-quality, deoiled soybean flour or soybean lecithin. The choice of starting material can influence the initial lipid profile and the complexity of the subsequent purification steps.

-

Thoroughly grind the soybean material to a fine powder to maximize the surface area for efficient solvent extraction.

2. Solvent Extraction of Total Lipids:

-

Rationale: The initial extraction aims to solubilize all lipids, including polar cerebrosides, from the solid plant matrix. A common and effective method is a modified Folch extraction.

-

Procedure: a. Suspend the ground soybean material in a mixture of chloroform and methanol (typically 2:1 v/v). b. Stir the suspension vigorously for several hours at room temperature to ensure thorough extraction. c. Filter the mixture to remove the solid plant residue. The resulting filtrate contains the total lipid extract. d. Perform a liquid-liquid partition by adding a saline solution (e.g., 0.9% NaCl) to the filtrate. This will cause the separation of a lower chloroform phase, containing the lipids, and an upper aqueous methanol phase. e. Carefully collect the lower chloroform phase, which now contains the crude lipid extract.

3. Initial Purification by Silica Gel Column Chromatography:

-

Rationale: Silica gel is a polar stationary phase that effectively separates lipids based on their polarity. Non-polar lipids will elute first, followed by lipids of increasing polarity.

-

Procedure: a. Prepare a slurry of silica gel (100-200 mesh) in a non-polar solvent like n-hexane. b. Pack a glass column with the silica gel slurry, ensuring a uniform and bubble-free column bed. c. Concentrate the crude lipid extract and redissolve it in a minimal amount of the initial mobile phase. d. Carefully load the concentrated sample onto the top of the silica gel column. e. Elute the column with a gradient of increasing polarity. A common solvent system starts with n-hexane and gradually increases the proportion of a more polar solvent like isopropanol or a mixture of chloroform and methanol. f. Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC).

4. Monitoring by Thin Layer Chromatography (TLC):

-

Rationale: TLC provides a rapid and effective way to analyze the composition of the collected fractions and to identify those containing cerebrosides.

-

Procedure: a. Spot small aliquots of each fraction onto a silica gel TLC plate. b. Develop the TLC plate in a chamber containing a suitable solvent system (e.g., chloroform:methanol:water in a 65:25:4 ratio). c. Visualize the separated lipids by staining with a reagent that reacts with carbohydrates, such as orcinol-sulfuric acid, which will produce a characteristic color for glycolipids. d. Pool the fractions that show a positive result for cerebrosides.

5. Final Purification by High-Performance Liquid Chromatography (HPLC):

-

Rationale: For obtaining highly pure this compound, a final purification step using preparative HPLC is often necessary.

-

Procedure: a. Concentrate the pooled fractions from the silica gel column. b. Employ a normal-phase HPLC column with a mobile phase gradient, similar to that used in the column chromatography but with higher resolution. c. Monitor the elution using an Evaporative Light Scattering Detector (ELSD), which is suitable for detecting non-UV absorbing compounds like cerebrosides. d. Collect the peak corresponding to this compound.

Part 2: Structural Elucidation and Characterization

Once isolated, the definitive identification of this compound requires a combination of advanced analytical techniques to confirm its molecular structure.

Diagram: Key Structural Features of this compound

Caption: The molecular components of this compound, highlighting the glucose, ceramide, sphingoid base, and fatty acid moieties.

Analytical Methodologies

1. Mass Spectrometry (MS):

-

Rationale: MS provides crucial information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming the identity of the sugar, sphingoid base, and fatty acid components.

-

Techniques: Electrospray Ionization (ESI-MS) is commonly used for the analysis of cerebrosides. Tandem mass spectrometry (MS/MS) is employed to induce fragmentation and obtain detailed structural information.

-

Expected Fragmentation:

-

Cleavage of the glycosidic bond will result in a fragment ion corresponding to the ceramide moiety and a neutral loss of the glucose residue.

-

Further fragmentation of the ceramide ion can reveal the structures of the long-chain base and the fatty acid.

-

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Rationale: NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules. 1H and 13C NMR provide information about the chemical environment of each proton and carbon atom, while 2D NMR techniques (like COSY, HSQC, and HMBC) establish the connectivity between atoms.

-

Solvent: Pyridine-d5 (C5D5N) is often used as the solvent for NMR analysis of cerebrosides as it provides good solubility and dispersion of signals.

-

Key Spectroscopic Data (Hypothetical Values for Illustrative Purposes):

| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Key Correlations (2D NMR) |

| Glucose Moiety | |||

| Anomeric H-1' | ~4.9 (d) | ~105.0 | HMBC to C-1 of Sphingoid Base |

| Ceramide Moiety | |||

| Sphingoid Base CH=CH | ~5.5-5.8 (m) | ~128-132 | COSY to adjacent protons |

| Fatty Acid α-CH | ~2.2 (t) | ~34.0 | HMBC to Amide Carbonyl |

| Amide NH | ~8.4 (d) | - | COSY to Sphingoid Base H-2 |

| Amide C=O | - | ~175.0 | HMBC to Amide NH and Fatty Acid α-CH |

Note: The actual chemical shifts will need to be determined from experimental data. The table above illustrates the type of data that would be generated.

Conclusion and Future Perspectives

The discovery and isolation of this compound have opened avenues for further research into its biological functions and potential applications. The methodologies outlined in this guide provide a framework for the extraction, purification, and characterization of this and other plant-derived cerebrosides. Future research may focus on optimizing isolation protocols for industrial-scale production, further investigating the pharmacological properties of this compound, and exploring its potential as a functional food ingredient or a therapeutic agent.

References

- Shibuya, H., et al. (1990). Sphingolipids and glycerolipids. I. : Chemical Structures and Ionophoretic Activities of Soyacerebrosides I and II from Soybean. Chemical and Pharmaceutical Bulletin, 38(11), 2933-2938. [Link]

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Toledo, M. S., Levery, S. B., & Straus, A. H. (2011). Structural Analysis of Fungal Cerebrosides. Frontiers in Microbiology, 2, 260. [Link]

- ResearchGate. (n.d.). Purification of soybean phosphatidylcholine by silica gel column chromatography.

- Voutquenne, L., et al. (1999). Cytotoxic polyisoprenes and glycosides of long-chain fatty alcohols from Dimocarpus fumatus. Phytochemistry, 50(1), 63-68. [Link]

- Jin-Ming Gao, et al. (2001). New glycosphingolipid containing an unusual sphingoid base from the basidiomycete Polyporus ellisii. Lipids, 36(5), 521-526. [Link]

- Kang, S. S., Kim, J. S., & Son, K. H. (2001). Cyclooxygenase-2 Inhibitory Cerebrosides from Phytolaccae Radix. Chemical and Pharmaceutical Bulletin, 49(3), 321-323. [Link]

- Kitagawa, I., et al. (1988). Sphingolipids and Glycerolipids. I. : Chemical Structures and Ionophoretic Activities of Soyacerebrosides I and II from Soybean. Chemical & Pharmaceutical Bulletin, 36(1), 153-161. [Link]

- Levery, S. B., et al. (2000). Comparative analysis of ceramide structural modification found in fungal cerebrosides by electrospray tandem mass spectrometry with low energy collision-induced dissociation of Li+ adduct ions. Rapid Communications in Mass Spectrometry, 14(7), 551-563. [Link]

- Parveen, S., et al. (2016). New norterpenoids and a sphingolipid fromCarissa opaca. Journal of Asian Natural Products Research, 18(3), 222-228. [Link]

- Toledo, M. S., et al. (2001). Characterization of cerebrosides from the thermally dimorphic mycopathogen Histoplasma capsulatum: expression of 2-hydroxy fatty N-acyl (E)-Δ3-unsaturation correlates with the yeast-mycelium phase transition. Glycobiology, 11(2), 113-124. [Link]

- Youssef, D., et al. (2016). New Cerebroside and Nucleoside Derivatives from a Red Sea Strain of the Marine Cyanobacterium Moorea producens. Molecules, 21(3), 324. [Link]

- Zou, Z. M., et al. (1999). Sphingosine Derivatives from the Seeds of Allium Tuberosum. Journal of Asian Natural Products Research, 2(1), 55-61. [Link]

- Black, F. J., & Kocienski, P. J. (2010). Synthesis of phalluside-1 and Sch II using 1,2-metallate rearrangements. Organic & Biomolecular Chemistry, 8(5), 1188-1197. [Link]

- Gao, H. M., Wang, Z. M., & Wang, W. H. (2010). A new triterpenoid saponin from the roots of Isatis indigotica.

- Lai, M. K. P., et al. (2016). Biological Effects of Naturally Occurring Sphingolipids, Uncommon Variants, and Their Analogs. NeuroMolecular Medicine, 18(3), 396-414. [Link]

- Li, Y., et al. (2010). Pecipamide, a New Sphingosine Derivative from the Cultures of Polyporus picipes (Basidiomycetes). Lipids, 45(5), 457-461. [Link]

- MDPI. (2020). Sphingolipids of Asteroidea and Holothuroidea: Structures and Biological Activities.

- Row, L. C., Chen, C. M., & Ho, J. C. (2003). Two Cerebrosides and One Acylglycosyl Sterol from Monochoria Vaginalis. Journal of the Chinese Chemical Society, 50(5), 1103-1108. [Link]

- Sun, D. D., et al. (2010). A new ceramide from the root of Isatis Indigotica and its cytotoxic activity.

- Dilshad, M., et al. (2016). New lipoxygenase and cholinesterase inhibitory sphingolipids from Carthamus oxyacantha. Natural Product Research, 30(16), 1787-1792. [Link]

- Lei, X., et al. (2015). Separation and Identification of Four New Compounds with Antibacterial Activity from Portulaca oleracea L. Molecules, 20(9), 16375-16386. [Link]

- Yoon, G., et al. (2010). Antimicrobial Activity of Sphingolipids Isolated from the Stems of Cucumber (Cucumis sativus L.). Molecules, 15(12), 9288-9296. [Link]

- ResearchGate. (n.d.). 1 H (400 MHz) and 13 C NMR (100 MHz) data for the new compounds 1, 2, and 3 in C5D5N.

Sources

An In-depth Technical Guide to the Natural Sources and Occurrence of Soyacerebroside I

For Researchers, Scientists, and Drug Development Professionals

Authored by Gemini, Senior Application Scientist

Abstract

Soyacerebroside I, a glycosphingolipid of significant interest for its potential therapeutic properties, is a naturally occurring compound found across various biological kingdoms. This technical guide provides a comprehensive overview of its primary natural sources, with a focus on its prevalence in Glycine max (soybean), the principal source from which it derives its name. The guide details its occurrence in other plant species and fungi, presents a systematic approach to its extraction and purification from soybeans, and outlines advanced analytical techniques for its characterization. This document is intended to serve as a valuable resource for researchers and professionals in natural product chemistry, pharmacology, and drug development, providing the foundational knowledge required for the isolation and investigation of this compound.

Introduction to this compound

This compound is a member of the cerebroside class of glycosphingolipids. These molecules are characterized by a ceramide backbone, which consists of a sphingoid base linked to a fatty acid, and a single sugar moiety attached via a glycosidic bond. In the case of this compound, the sugar is glucose, making it a glucocerebroside. Its chemical structure is (2R)-N-[(2S,3R,4E,8E)-1-(β-D-Glucopyranosyloxy)-3-hydroxy-4,8-octadecadien-2-yl]-2-hydroxyhexadecanamide[1]. The unique structural features of this compound, particularly the specific stereochemistry and the nature of the fatty acid and sphingoid base, are critical to its biological activity.

Recent research has highlighted the potential of this compound in various therapeutic areas. For instance, it has been shown to be effective in inhibiting interleukin-1β (IL-1β)-induced monocyte chemoattractant protein-1 (MCP-1) expression and monocyte migration in osteoarthritis synovial fibroblasts, suggesting its potential as an anti-inflammatory agent[2][3]. This has spurred increased interest in its isolation from natural sources for further pharmacological investigation and potential drug development.

Natural Occurrence of this compound

While soybeans are the most well-known source, this compound has been identified in a variety of other organisms, including other plants and even fungi. The concentration of this compound can vary significantly depending on the species, cultivar, and environmental conditions.

Plant Kingdom

-

Glycine max (Soybean): As the primary source, soybeans contain a complex mixture of lipids, including various cerebrosides. Soyasaponins, another class of compounds in soybeans, have been extensively studied, and quantitative analyses of these have been performed using techniques like HPLC[3][4]. While specific quantitative data for this compound across numerous soybean cultivars is not extensively documented in readily available literature, studies on the overall lipid and saponin content suggest that the concentration of individual glycosphingolipids can be influenced by genetic factors and growing conditions[5]. The total isoflavone content, another class of bioactive compounds in soybeans, has been shown to range from 551.15 to 7584.07 μg/g, indicating significant variability that may also apply to cerebroside content[6].

-

Other Plant Sources: this compound has also been reported in other plant species, indicating a wider distribution than its name might suggest. These include:

-

Albizia kalkora

-

Dioscorea oppositifolia

-

Euphorbia peplus

-

Triticum aestivum (Wheat) - Cerebrosides have been isolated from wheat flour, suggesting it as another potential source[1].

-

Fungal Kingdom

-

Cordyceps militaris: This entomopathogenic fungus, widely used in traditional medicine, has been identified as a notable source of this compound[2][3]. The fruiting bodies of C. militaris contain a variety of bioactive compounds, and studies have confirmed the presence of this compound alongside other cerebrosides. The concentration of various bioactive compounds in C. militaris can be significant, with cordycepin content, for example, reaching up to 0.97% in the fruiting body[7]. While specific quantitative data for this compound in C. militaris is not consistently reported, the presence of this compound in a fungal source opens up possibilities for its production through fermentation.

Summary of Natural Sources and Occurrence

| Source Organism | Kingdom | Part of Organism | Typical Concentration Range |

| Glycine max | Plantae | Seeds (Beans) | Variable, quantitative data for this compound is not widely reported, but total saponin content can range from 2.76 to 42.40 µmol/g in different parts of the seed[3]. |

| Cordyceps militaris | Fungi | Fruiting Body | Not explicitly quantified for this compound, but cordycepin content can be as high as 0.97%[7]. |

| Triticum aestivum | Plantae | Flour (from seeds) | Presence confirmed, but quantitative data is limited[1]. |

| Albizia kalkora | Plantae | Not specified | Presence reported. |

| Dioscorea oppositifolia | Plantae | Not specified | Presence reported. |

| Euphorbia peplus | Plantae | Not specified | Presence reported. |

Table 1: Natural Sources of this compound

Biosynthesis of this compound

The biosynthesis of this compound follows the general pathway for glycosphingolipid synthesis in plants. This intricate process begins with the formation of the ceramide backbone, which is then glycosylated.

Figure 1: Simplified Biosynthetic Pathway of Glucosylceramides. This diagram illustrates the key enzymatic steps in the formation of the ceramide backbone and its subsequent glycosylation to form glucosylceramides like this compound.

The pathway initiates with the condensation of serine and palmitoyl-CoA to form 3-ketosphinganine, a reaction catalyzed by serine palmitoyltransferase. Subsequent reduction and acylation steps lead to the formation of dihydroceramide, which is then desaturated to yield ceramide. The final step in the synthesis of this compound involves the transfer of a glucose molecule from UDP-glucose to the ceramide backbone, a reaction mediated by glucosylceramide synthase. This process primarily occurs in the endoplasmic reticulum and Golgi apparatus.

Experimental Protocols: Isolation and Purification of this compound from Glycine max

The isolation of this compound from soybeans is a multi-step process that involves extraction of the total lipid content followed by chromatographic purification to separate the desired cerebroside from other lipids and compounds. The following protocol is a generalized procedure based on established methods for lipid and glycosphingolipid isolation from plant materials[6][8][9][10][11].

Extraction of Total Lipids

The initial step aims to efficiently extract all lipids from the soybean matrix. The choice of solvent is critical to ensure high recovery of amphipathic molecules like cerebrosides.

Methodology:

-

Sample Preparation: Start with high-quality, mature soybean seeds. The seeds should be finely ground into a powder to maximize the surface area for extraction.

-

Defatting: To remove the bulk of neutral lipids (triglycerides), a preliminary extraction with a nonpolar solvent is recommended.

-

Suspend the soybean powder in n-hexane (1:5 w/v).

-

Stir the mixture for 2-4 hours at room temperature.

-

Separate the solid material by filtration or centrifugation.

-

Repeat the hexane extraction two more times to ensure complete removal of nonpolar lipids.

-

Air-dry the defatted soybean powder to remove any residual hexane.

-

-

Total Lipid Extraction:

-

The defatted soybean powder is then extracted with a mixture of chloroform and methanol (2:1, v/v) at a ratio of 1:10 (w/v). This solvent system is effective for extracting a broad range of lipids, including polar glycosphingolipids.

-

The mixture is homogenized and stirred for 12-24 hours at room temperature.

-

The extract is then filtered to remove the solid residue.

-

The filtrate, containing the total lipid extract, is concentrated under reduced pressure using a rotary evaporator.

-

Purification by Column Chromatography

The crude lipid extract is a complex mixture. Column chromatography is a powerful technique for separating compounds based on their polarity. For cerebroside purification, silica gel is a commonly used stationary phase[12].

Methodology:

-

Column Preparation: A glass column is packed with silica gel 60 (70-230 mesh) as the stationary phase, using a slurry method with a nonpolar solvent like chloroform.

-

Sample Loading: The concentrated crude lipid extract is dissolved in a minimal amount of the initial mobile phase (e.g., chloroform) and carefully loaded onto the top of the silica gel column.

-

Elution: A stepwise gradient of increasing polarity is used to elute the different lipid classes.

-

Step 1 (Nonpolar Lipids): The column is first washed with chloroform to elute any remaining neutral lipids.

-

Step 2 (Glycolipids): The polarity of the mobile phase is gradually increased by adding acetone and then methanol to the chloroform. A typical gradient might be:

-

Chloroform:Acetone (9:1, v/v)

-

Chloroform:Acetone (1:1, v/v)

-

Chloroform:Methanol (9:1, v/v)

-

Chloroform:Methanol (8:2, v/v)

-

Chloroform:Methanol (1:1, v/v)

-

-

Fractions are collected throughout the elution process.

-

-

Fraction Analysis: Each fraction is analyzed by Thin Layer Chromatography (TLC) to identify the fractions containing cerebrosides. A standard of a known cerebroside or a specific staining reagent (e.g., anisaldehyde-sulfuric acid) can be used for visualization.

-

Final Purification: The fractions containing this compound are pooled and may require further purification by a second round of column chromatography or by preparative High-Performance Liquid Chromatography (HPLC) to achieve high purity.

Figure 2: Workflow for the Isolation and Purification of this compound. This diagram outlines the major steps involved in obtaining pure this compound from soybean seeds.

Analytical Characterization of this compound

Once isolated, the structural integrity and purity of this compound must be confirmed using a combination of spectroscopic and spectrometric techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for both the purification and analytical assessment of this compound. A reversed-phase C18 column is commonly used for the separation of lipids[13][14][15].

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient elution is typically employed, starting with a higher aqueous composition and gradually increasing the organic solvent concentration. A common mobile phase system is a mixture of water and acetonitrile or methanol, often with a small amount of an acid like formic acid to improve peak shape[13].

-

Detection: Due to the lack of a strong chromophore, this compound is often detected using an Evaporative Light Scattering Detector (ELSD) or by coupling the HPLC system to a mass spectrometer (LC-MS).

Mass Spectrometry (MS)

Mass spectrometry is indispensable for determining the molecular weight and elucidating the structure of this compound. Electrospray ionization (ESI) is a soft ionization technique well-suited for analyzing glycosphingolipids[15].

-

Molecular Ion: In positive ion mode, this compound will typically show a protonated molecule [M+H]⁺ and/or a sodiated adduct [M+Na]⁺.

-

Tandem Mass Spectrometry (MS/MS): Collision-induced dissociation (CID) of the molecular ion provides valuable structural information. Key fragmentation patterns include:

-

Loss of the sugar moiety: A neutral loss of the glucose residue (162 Da) is a characteristic fragmentation of glucocerebrosides.

-

Fragmentation of the ceramide backbone: Further fragmentation of the resulting ceramide ion can provide information about the fatty acid and sphingoid base components[7][16]. The analysis of these fragment ions is critical for confirming the identity of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the anomeric proton of the glucose unit (typically a doublet in the region of 4.2-4.8 ppm), olefinic protons of the sphingoid base, methylene and methyl protons of the fatty acid chain, and protons of the sphingoid backbone.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbons of the glucose moiety (including the anomeric carbon around 100-105 ppm), the carbons of the sphingoid base and fatty acid, and the amide carbonyl carbon. Two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, are essential for the unambiguous assignment of all proton and carbon signals and for confirming the overall structure of this compound.

Conclusion

This compound is a promising natural product with demonstrated biological activity. This guide has provided a comprehensive overview of its natural sources, with a primary focus on Glycine max, and has detailed the methodologies for its isolation, purification, and characterization. The protocols and analytical parameters described herein are intended to equip researchers and drug development professionals with the necessary knowledge to effectively work with this intriguing glycosphingolipid. Further research into the quantitative variation of this compound in different soybean cultivars and other natural sources, as well as the optimization of extraction and purification protocols, will be crucial for advancing its study and potential therapeutic applications.

References

- The 1 H and 13 C-NMR spectroscopic data of 1−3. ResearchGate.

- 1 H and 13 C NMR Spectroscopic Data for Compounds 1−4 (400 MHz and 100... ResearchGate.

- This compound | CAS#:114297-20-0 | Chemsrc.

- HPLC Screening of Phytoestrogens from Soybeans in Conjunction with Chemometric Data Analysis: A Tool for Selecting the Best Raw Materials for Producing Dietary Supplements for Menopausal Health. MDPI.

- Protective Effect of Syzygium jambos (L.) Leaf Extract and Its Constituents Against LPS-induced Oxidative Stress. ACG Publications.

- Rapid characterization of metabolites in soybean using ultra high performance liquid chromatography coupled with electrospray ionization quadrupole time-of-flight mass spectrometry (UPLC-ESI-Q-TOF-MS/MS) and screening for α-glucosidase inhibitory and antioxidant properties through different solvent systems. PMC.

- 1 H and 13 C NMR spectra data of compound 1 (δ values; 400 MHz and 100... ResearchGate.

- Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis. MDPI.

- Trypsin Inhibitor Isolated From Glycine max (Soya Bean) Extraction, Purification, and Characterization. PMC.

- A Novel Approach for Ganglioside Structural Analysis Based on Electrospray Multiple-Stage Mass Spectrometry. NIH.

- A semi-pilot-scale procedure for isolating and purifying soybean (Glycine max) lectin. Journal of Agricultural and Food Chemistry.

- Phytochemical profiling of soybean genotypes using GC-MS and UHPLC-DAD/MS. PLOS ONE.

- Compositional study of different soybean (Glycine max L.) varieties by 1H NMR spectroscopy, chromatographic and spectrometric. ScienceDirect.

- Chemical Ingredients of Cordyceps militaris. PMC.

- Extraction and Purification of Lectin from Soybean Seeds (Glycine max). Letters in Applied NanoBioScience.

- Soya-cerebroside, an extract of Cordyceps militaris, suppresses monocyte migration and prevents cartilage degradation in inflammatory animal models. PMC.

- Soya-cerebroside, an extract of Cordyceps militaris, suppresses monocyte migration and prevents cartilage degradation in inflammatory animal models. PubMed.

- Extraction and Purification of Lectin from Soybean Seeds (Glycine max). ResearchGate.

- Isolation and quantitative analysis of soybean saponins by high performance liquid chromatography. Virginia Tech.

- Quantitative Phosphoproteomic and Metabonomic Analyses Reveal GmMYB173 Optimizes Flavonoid Metabolism in Soybean under Salt Stress. EMBL-EBI.

- Extraction Process of Polyphenols from Soybean (Glycine max L.) Sprouts: Optimization and Evaluation of Antioxidant Activity. MDPI.

- HPLC chromatogram of crude extracts from soybean cv 'Clark.' 1 = Quercetin 3-O-α-rhamnopyranosyl-(1→4) - ResearchGate.

- The 1 H and 13 C-NMR spectroscopic data of 1−3. ResearchGate.

- CN102206209B - Method for extracting and separating soybean isoflavone monomer compounds from soybeans - Google Patents.

- Extraction Process of Polyphenols from Soybean (Glycine max L.) Sprouts: Optimization and Evaluation of Antioxidant Activity. MDPI.

- (PDF) Valorization of Glycine max (Soybean) Seed Waste: Optimization of the Microwave-Assisted Extraction (MAE) and Characterization of Polyphenols from Soybean Meal Using Response Surface Methodology (RSM). ResearchGate.

- Targeted analysis of ceramides and cerebrosides in yellow lupin seeds by reversed-phase liquid chromatography coupled to electrospray ionization and multistage mass spectrometry. PubMed.

- Trypsin Inhibitor Isolated From Glycine max (Soya Bean) Extraction, Purification, and Characterization. PMC.

- Research Article Valorization of Glycine max (Soybean) Seed Waste: Optimization of the Microwave-Assisted Extraction (MAE) and C. Semantic Scholar.

- (PDF) Qualitative variabilities among different soybean (Glycine max (L.) Merrill) varieties. ResearchGate.

- Purification of soybean phosphatidylcholine by silica gel column chromatography. ResearchGate.

- Preparative purification of soybean agglutinin by affinity chromatography and its immobilization for polysaccharide isolation. Semantic Scholar.

- (PDF) Purification of Secoisolariciresinol Diglucoside with Column Chromatography on a Sephadex LH-20. ResearchGate.

- Report on the Validation of a DNA Extraction Method for Soybean Seeds. JRC Publications Repository.

Sources

- 1. acgpubs.org [acgpubs.org]

- 2. Soya-cerebroside, an extract of Cordyceps militaris, suppresses monocyte migration and prevents cartilage degradation in inflammatory animal models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Soya-cerebroside, an extract of Cordyceps militaris, suppresses monocyte migration and prevents cartilage degradation in inflammatory animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. DSpace [dr.lib.iastate.edu]

- 5. A fragmentation database of soyasaponins by liquid chromatography with a photodiode array detector and tandem mass spectrometry -Analytical Science and Technology | Korea Science [koreascience.kr]

- 6. Trypsin Inhibitor Isolated From Glycine max (Soya Bean) Extraction, Purification, and Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A semi-pilot-scale procedure for isolating and purifying soybean (Glycine max) lectin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. nanobioletters.com [nanobioletters.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Rapid characterization of metabolites in soybean using ultra high performance liquid chromatography coupled with electrospray ionization quadrupole time-of-flight mass spectrometry (UPLC-ESI-Q-TOF-MS/MS) and screening for α-glucosidase inhibitory and antioxidant properties through different solvent systems - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A Novel Approach for Ganglioside Structural Analysis Based on Electrospray Multiple-Stage Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. cds.ismrm.org [cds.ismrm.org]

Biosynthesis pathway of Soyacerebroside I in plants.

An In-depth Technical Guide to the Biosynthesis of Soyacerebroside I in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a prominent glucosylceramide (GlcCer) found in various plants, including soybeans (Glycine max). As a member of the glycosphingolipid family, it plays a crucial role in the structural integrity of cellular membranes and participates in various signaling pathways. Understanding its biosynthesis is fundamental for research in plant biology, stress response, and the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the multi-stage enzymatic pathway responsible for the synthesis of this compound, from primary metabolites to the final complex lipid. It details the key enzymes, substrates, intermediates, and subcellular localizations involved in the construction of its unique ceramide backbone and subsequent glycosylation. Furthermore, this document outlines established experimental methodologies for the extraction, purification, and structural elucidation of this molecule, providing a valuable resource for researchers in the field.

Introduction: The Structure and Significance of this compound

This compound belongs to the class of neutral glycosphingolipids, which are characterized by a ceramide backbone linked to a carbohydrate moiety.[1][2] The structure of this compound is specifically defined as (2R)-2-hydroxy-N-[(2S,3R,4E,8E)-3-hydroxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadeca-4,8-dien-2-yl]hexadecanamide.[3] This complex structure can be deconstructed into three core components:

-

A Long-Chain Base (LCB): An 18-carbon di-unsaturated sphingoid base ((4E,8E)-sphinga-4,8-diene).

-

A Fatty Acid (FA): A C16 α-hydroxylated fatty acid (2-hydroxy-hexadecanoic acid).

-

A Sugar Headgroup: A single glucose molecule attached to the C-1 hydroxyl group of the LCB.

Glucosylceramides are the principal glycosphingolipids in plants and are major components of the outer leaflet of the plasma membrane.[2] They are essential for membrane homeostasis, and their precursors, ceramides and LCBs, are potent signaling molecules involved in processes like programmed cell death (PCD).[4][5] The biosynthesis of these molecules is a highly regulated and compartmentalized process, primarily occurring within the membranes of the endoplasmic reticulum (ER) and the Golgi apparatus.[6][7]

The Core Biosynthetic Pathway

The formation of this compound is a convergent pathway that involves the independent synthesis of its LCB and fatty acid components, their subsequent condensation to form a specific ceramide, and a final glycosylation step. The entire process begins in the ER.[7]

Stage 1: Synthesis of the Long-Chain Base (LCB) Backbone

The LCB is the defining structural element of all sphingolipids.[7][8] Its synthesis begins with the condensation of two primary metabolites.

-

Step 1: Condensation of Serine and Palmitoyl-CoA The first committed step in sphingolipid biosynthesis is the condensation of the amino acid L-serine with palmitoyl-CoA. This reaction is catalyzed by Serine Palmitoyltransferase (SPT) , an enzyme localized to the ER membrane.[9][10][11] Plant SPT is a heterodimer composed of LCB1 and LCB2 subunits.[4][12] The product of this reaction is the 18-carbon intermediate, 3-ketosphinganine.[11][13]

-

Step 2: Reduction to Sphinganine The 3-ketosphinganine intermediate is rapidly reduced to sphinganine (dihydrosphingosine, d18:0) by the enzyme 3-ketosphinganine reductase (KSR) .[10][11] This reduction step requires NADPH as a cofactor.[13]

-

Step 3: Hydroxylation and Desaturation Events Sphinganine serves as a precursor that undergoes a series of modifications to produce the specific (4E,8E)-sphinga-4,8-diene base found in this compound. These modifications are critical for the diversity of plant sphingolipids.

-

C4-Hydroxylation: While not present in the final this compound LCB, a key branching point in plant sphingolipid synthesis is the hydroxylation of sphinganine at the C-4 position by sphingoid base hydroxylases (SBHs) to form phytosphingosine (t18:0).[10][12][14] This highlights the pathway's capacity to generate diverse LCBs.

-

Δ4 and Δ8 Desaturation: To achieve the di-unsaturated LCB of this compound, sequential desaturation is required. Plants possess sphingolipid-Δ4(E)-desaturase and sphingolipid-Δ8(E/Z)-desaturase enzymes that introduce double bonds into the LCB backbone.[10][12] These enzymes act on the LCB portion of a ceramide molecule to yield the final unsaturated structure.

-

Stage 2: Synthesis and Modification of the Fatty Acid

Concurrently with LCB synthesis, the C16 α-hydroxylated fatty acid component is prepared.

-

Step 1: Fatty Acid Synthesis The initial C16:0 fatty acid, palmitic acid, is synthesized de novo in the plastids and exported to the cytosol, where it is activated to palmitoyl-CoA.[9] Very-long-chain fatty acids (VLCFAs), which are also common in plant ceramides, are produced from these precursors by Fatty Acid Elongase (FAE) complexes in the ER.[9][15]

-

Step 2: α-Hydroxylation For this compound, the C16 fatty acid must be hydroxylated at the alpha-carbon (C-2). This reaction is catalyzed by a fatty acyl α-hydroxylase , a type of dioxygenase.[12][16][17] The mechanism involves the formation of a 2(R)-hydroperoxy fatty acid intermediate, which is subsequently converted to the 2(R)-hydroxy fatty acid.[16][17] This hydroxylation step can be regulated by interactions with cytochrome-b5.[12]

Stage 3: Ceramide Formation and Final Glycosylation

The final stages involve the assembly of the ceramide and the addition of the glucose headgroup.

-

Step 1: Ceramide Synthesis The fully modified LCB and the 2-hydroxy fatty acyl-CoA are joined via an amide linkage. This crucial step is catalyzed by Ceramide Synthase (CerS) .[5][9] In plants like Arabidopsis, there are three main ceramide synthases (LOH1, LOH2, LOH3) with differing specificities for LCBs and fatty acid chain lengths.[5][9] This reaction occurs in the ER, resulting in the formation of the specific ceramide precursor to this compound.[6][7]

-

Step 2: Glucosylation of Ceramide The terminal step in the biosynthesis of this compound is the transfer of a glucose molecule from an activated sugar donor, UDP-glucose, to the C-1 hydroxyl group of the ceramide backbone.[2][18] This reaction is catalyzed by Glucosylceramide Synthase (GCS) , also known as UDP-glucose:ceramide glucosyltransferase.[18][19] Plant GCS is an ER-localized enzyme that completes the synthesis, yielding the final this compound molecule.[5][19]

Visualization of the Biosynthetic Pathway

The following diagrams illustrate the key stages and workflows discussed.

Overall Biosynthesis of this compound

Caption: Convergent biosynthesis pathway of this compound in the ER.

Experimental Workflow for Analysis

Caption: General experimental workflow for cerebroside isolation and analysis.

Key Enzyme Parameters

Quantitative analysis of the enzymes in the sphingolipid pathway provides critical insights into reaction kinetics and regulation. While data for every enzyme across all plant species is not exhaustive, studies on model systems offer valuable benchmarks.

| Enzyme | Source System | Substrate | Apparent K_m | Optimal pH | Optimal Temp. | Cofactor | Reference |

| Serine Palmitoyltransferase (SPT) | Squash fruit microsomes | L-Serine | ~1.8 mM | 7.6 | 36-40°C | Pyridoxal 5'-phosphate | [13] |

| Serine Palmitoyltransferase (SPT) | Squash fruit microsomes | Palmitoyl-CoA | ~200 µM | 7.6 | 36-40°C | Pyridoxal 5'-phosphate | [13] |

Experimental Protocols

The validation and study of the this compound pathway rely on robust biochemical methods for its extraction, purification, and characterization.

Protocol 1: Extraction and Purification of Plant Cerebrosides

This protocol is a generalized method based on standard lipid extraction and chromatographic techniques.[1][20]

Objective: To isolate a cerebroside-enriched fraction from plant tissue.

Materials:

-

Plant tissue (e.g., lyophilized soybean powder)

-

Chloroform, Methanol, Isopropanol, Hexane, Ethyl acetate

-

0.1 M Potassium hydroxide (KOH) in methanol

-

Silica gel for column chromatography or High-Performance Thin-Layer Chromatography (HPTLC) plates

-

High-Performance Liquid Chromatography (HPLC) system with an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS).[20]

Methodology:

-

Homogenization and Extraction: a. Homogenize 10g of lyophilized plant tissue in a chloroform:methanol mixture (1:2, v/v). b. Sonicate the mixture for 30 minutes and then centrifuge to pellet solid debris. c. Collect the supernatant (crude lipid extract). Repeat the extraction on the pellet and combine the supernatants.

-

Saponification (Glycerolipid Removal): a. To the crude extract, add methanolic KOH to a final concentration of 0.05 M. b. Incubate at 40°C for 2 hours to hydrolyze glycerolipids (e.g., triglycerides, phospholipids), which are more abundant and can interfere with cerebroside analysis.[20] c. Neutralize the reaction with acetic acid and dry the extract under a stream of nitrogen.

-

Chromatographic Purification: a. Resuspend the dried, saponified extract in a small volume of chloroform:methanol (95:5, v/v). b. Apply the sample to a silica gel column pre-equilibrated with hexane. c. Elute lipids with a stepwise gradient of increasing polarity, for example:

- Hexane (to elute non-polar lipids)

- Hexane:Ethyl acetate mixtures

- Chloroform:Methanol mixtures (cerebrosides typically elute in polar fractions like 9:1 or 4:1 chloroform:methanol). d. Collect fractions and analyze by HPTLC, staining with a reagent like primuline to visualize lipid spots. Pool fractions containing compounds that co-migrate with authentic cerebroside standards.

-

HPLC-Based Final Purification: a. For high-purity samples, subject the enriched fraction to normal-phase HPLC.[20] b. Use a silica column with a gradient of solvents such as hexane/isopropanol/water. c. Monitor the elution using an ELSD, which is suitable for non-chromophoric lipids like cerebrosides.[20] Collect the peaks corresponding to cerebrosides.

Protocol 2: Structural Analysis by Mass Spectrometry

Objective: To confirm the molecular weight and structure of isolated this compound.

Methodology:

-

Sample Preparation: Dissolve the purified cerebroside fraction in a suitable solvent (e.g., methanol or chloroform:methanol).

-

Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) to generate intact molecular ions with minimal fragmentation.[1][21][22]

-

Full Scan Mass Spectrometry (MS1): a. Acquire a full scan mass spectrum in positive ion mode. b. Look for the protonated molecule [M+H]⁺ or other adducts (e.g., [M+Na]⁺). For this compound (C₄₀H₇₅NO₉, MW = 714.0 g/mol ), the [M+H]⁺ ion would appear at m/z 715.0.[3]

-

Tandem Mass Spectrometry (MS/MS): a. Select the parent ion (e.g., m/z 715.0) for collision-induced dissociation (CID). b. Analyze the resulting fragment ions. Key fragmentation patterns for glucosylceramides include:

- A neutral loss of the glucose headgroup (162 Da), resulting in a fragment corresponding to the ceramide backbone.

- Fragmentation across the ceramide backbone, yielding ions that are diagnostic of the specific LCB and fatty acid moieties.[21][22] This allows for confirmation of the C16 hydroxylated fatty acid and the C18 di-unsaturated LCB.

Conclusion and Future Perspectives

The biosynthesis of this compound is a sophisticated and highly coordinated process, involving a cascade of enzymatic reactions primarily localized to the endoplasmic reticulum. The pathway's modularity, allowing for various combinations of LCBs and fatty acids, gives rise to the vast diversity of sphingolipids observed in plants.[12] While the core enzymatic steps have been elucidated, significant questions remain regarding the precise regulation of this pathway, the mechanisms of intracellular transport, and the specific roles of different cerebroside species in mediating plant responses to environmental stress.[23] Future research, combining advanced lipidomics, genetics, and cell biology, will be essential to fully unravel the intricate network governing sphingolipid homeostasis and function, potentially unlocking new avenues for crop improvement and the development of bioactive compounds.

References

- Sperling, P., & Heinz, E. (2009). Biosynthesis of Sphingolipids in Plants (and Some of Their Functions). Advances in Experimental Medicine and Biology, 688, 249-63.

- Lynch, D. V. (1993). Sphingolipid Long-Chain Base Synthesis in Plants (Characterization of Serine Palmitoyltransferase Activity in Squash Fruit Microsomes). Plant Physiology, 103(4), 1329–1336.

- Toldsepp, E., et al. (2022). Biosynthesis and Functions of Very-Long-Chain Fatty Acids in the Responses of Plants to Abiotic and Biotic Stresses. International Journal of Molecular Sciences, 23(23), 15203. [Link]

- Park, W. J., & Park, J. W. (2019). Full article: Biosynthesis of Long Chain Base in Sphingolipids in animals, Plants and Fungi. Future Science OA, 6(1), FSO434. [Link]

- Berkey, R., et al. (2012). The major steps of sphingolipid metabolism in plants. De novo ceramide...

- Park, W. J., & Park, J. W. (2019). Biosynthesis of long chain base in sphingolipids in animals, plants and fungi. Future Science OA, 6(1), FSO434. [Link]

- Liu, Y., et al. (2021). Sphingolipid metabolism, transport, and functions in plants: Recent progress and future perspectives. The Plant Cell, 33(10), 3231-3251. [Link]

- Park, W. J., & Park, J. W. (2019). Biosynthesis of long chain base in sphingolipids in animals, plants and fungi. Future Science OA, 6(1). [Link]

- Sperling, P., & Heinz, E. (2010). Biosynthesis of sphingolipids in plants (and some of their functions). Advances in Experimental Medicine and Biology, 688, 249-263. [Link]

- Lynch, D. V. (2000). Enzymes of Sphingolipid Metabolism in Plants. Methods in Enzymology, 311, 130-149. [Link]

- Woltering, E. J., et al. (2012). Schematic representation of sphingolipid biosynthesis in plants. Some...

- Napier, J. A., et al. (2020). Diversity in sphingolipid metabolism across land plants. Journal of Experimental Botany, 71(16), 4735–4744. [Link]

- Hamberg, M., et al. (1999). alpha-oxidation of fatty acids in higher plants. Identification of a pathogen-inducible oxygenase (piox) as an alpha-dioxygenase and biosynthesis of 2-hydroperoxylinolenic acid. The Journal of Biological Chemistry, 274(35), 24503-24513. [Link]

- Leipelt, M., et al. (2001). Glucosylceramide synthases, a gene family responsible for the biosynthesis of glucosphingolipids in animals, plants, and fungi. The Journal of Biological Chemistry, 276(36), 33621-33629. [Link]

- Holthuis, J. C., & Pomorski, T. (2001). Pathways of ceramide synthesis.

- Sun, Y., et al. (2021). In-depth Structural Characterization and Quantification of Cerebrosides and Glycosphingosines with Gas-phase Ion Chemistry. Analytical Chemistry, 93(4), 2535-2542. [Link]

- Jones, P., & Vogt, T. (2001). Glycosyltransferases in plant natural product synthesis: characterization of a supergene family. Planta, 213(2), 164-174. [Link]

- Hamberg, M., et al. (1999). α-Oxidation of Fatty Acids in Higher Plants.

- Sustainability. (n.d.). Ceramide Synthesis. [Link]

- Warnecke, D. C., & Heinz, E. (2003). Recently discovered functions of glucosylceramides in plants and fungi.

- Tharayil, A., et al. (2023). Plant glycosyltransferases for expanding bioactive glycoside diversity. Natural Product Reports, 40, 520-539. [Link]

- Dr. Meena Nagawanshi. (2020, November 27). Alpha Oxidation of Fatty Acids, M.Sc. Final (Botany). YouTube. [Link]

- He, B., et al. (2022). Glycosyltransferases: Mining, engineering and applications in biosynthesis of glycosylated plant natural products. Synthetic and Systems Biotechnology, 7(1), 602-620. [Link]

- He, B., et al. (2022). Glycosyltransferases: Mining, engineering and applications in biosynthesis of glycosylated plant natural products. Synthetic and Systems Biotechnology, 7(1), 602-620. [Link]

- Li, M., et al. (2023).

- Brodhun, F., et al. (2023). Beyond Autoxidation and Lipoxygenases: Fatty Acid Oxidation Products in Plant Oils. Journal of Agricultural and Food Chemistry, 71(37), 13801-13811. [Link]

- National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

- Domergue, F., et al. (2022). The Plant Fatty Acyl Reductases. International Journal of Molecular Sciences, 24(1), 1. [Link]

- Kashima, M., et al. (2002). Method for Quantitative Determination of Cerebroside in “Plant Ceramide” Foodstuffs by High Performance Liquid Chromatography with Evaporative Light Scattering Detection. Journal of Oleo Science, 51(5), 335-342. [Link]

- Lim, E. K., & Bowles, D. J. (2004). A class of plant glycosyltransferases involved in cellular homeostasis. The Plant Journal, 37(2), 229-240. [Link]

- Rodrigues, J., et al. (2011). Structural Analysis of Fungal Cerebrosides. Frontiers in Microbiology, 2, 260. [Link]

- Rodrigues, J., et al. (2011). Structural Analysis of Fungal Cerebrosides. Frontiers in Microbiology, 2. [Link]

- Wikipedia. (n.d.). Cerebroside. [Link]

- Yoshikawa, M., et al. (1990). Sphingolipids and glycerolipids. I. Chemical structures and ionophoretic activities of soya-cerebrosides I and II from soybean. Chemical & Pharmaceutical Bulletin, 38(11), 2933-2938. [Link]

- Warnecke, D. C., & Heinz, E. (2003). Recently discovered functions of glucosylceramides in plants and fungi. Cellular and Molecular Life Sciences, 60(5), 819-842. [Link]

- Saucedo-Garcia, M., et al. (2015). Sphingolipids: towards an integrated view of metabolism during the plant stress response. Cell Stress & Chaperones, 20(4), 555-568. [Link]

- Markham, J. E., et al. (2013). Sphingolipid Biosynthesis. The Arabidopsis Book, 11, e0164. [Link]

- Kolter, T. (2019). Glucosylceramide and galactosylceramide, small glycosphingolipids with significant impact on health and disease. Biological Chemistry, 400(12), 1531-1554. [Link]

Sources

- 1. Cerebrosides: Structure, Function, and Analytical Methods - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 2. Cerebroside - Wikipedia [en.wikipedia.org]

- 3. This compound | C40H75NO9 | CID 11104507 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Sphingolipids: towards an integrated view of metabolism during the plant stress response - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Biosynthesis of long chain base in sphingolipids in animals, plants and fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Biosynthesis and Functions of Very-Long-Chain Fatty Acids in the Responses of Plants to Abiotic and Biotic Stresses [mdpi.com]

- 10. Sphingolipid metabolism, transport, and functions in plants: Recent progress and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Sphingolipid Biosynthesis [plantsphingolipid.org]

- 12. Biosynthesis of Sphingolipids in Plants (and Some of Their Functions) - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Sphingolipid Long-Chain Base Synthesis in Plants (Characterization of Serine Palmitoyltransferase Activity in Squash Fruit Microsomes) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Biosynthesis of long chain base in sphingolipids in animals, plants and fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. alpha-oxidation of fatty acids in higher plants. Identification of a pathogen-inducible oxygenase (piox) as an alpha-dioxygenase and biosynthesis of 2-hydroperoxylinolenic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Glucosylceramide and galactosylceramide, small glycosphingolipids with significant impact on health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Glucosylceramide synthases, a gene family responsible for the biosynthesis of glucosphingolipids in animals, plants, and fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Method for Quantitative Determination of Cerebroside in “Plant Ceramide” Foodstuffs by High Performance Liquid Chromatography with Evaporative Light Scattering Detection | Semantic Scholar [semanticscholar.org]

- 21. Structural Analysis of Fungal Cerebrosides - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Frontiers | Structural Analysis of Fungal Cerebrosides [frontiersin.org]

- 23. Biosynthesis of sphingolipids in plants (and some of their functions) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Soyacerebroside I: Physicochemical Properties and Analytical Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Soyacerebroside I is a glycosphingolipid found in soybeans (Glycine max), a member of the diverse family of cerebrosides that are integral components of cellular membranes in plants and animals.[1] These molecules, consisting of a ceramide backbone linked to a single sugar moiety, play crucial roles in cellular recognition, signaling, and membrane stability.[2] this compound, in particular, has garnered significant scientific interest for its potential therapeutic properties, most notably its anti-inflammatory effects. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed methodologies for its isolation and structural elucidation, and an exploration of its biological activities and potential applications in drug development.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental for its extraction, purification, formulation, and application in biological assays.

Physical Properties

This compound is a white, solid compound at room temperature. Its amphipathic nature, stemming from the hydrophilic glucose head and the lipophilic ceramide tail, dictates its solubility and aggregation behavior.

| Property | Value | Source(s) |

| Molecular Formula | C₄₀H₇₅NO₉ | [3] |

| Molecular Weight | 714.0 g/mol | [3] |

| Melting Point | 192-197 °C | [1] |

| Appearance | Solid | |

| Solubility | Soluble in pyridine; limited solubility in methanol, ethanol, and chloroform; soluble in DMSO. | [4][5] |

| Optical Rotation | Data not available in the searched sources. |

Note on Solubility: Due to its amphipathic character, this compound exhibits limited solubility in many common organic solvents. Pyridine is a suitable solvent for this compound. For biological assays, Dimethyl sulfoxide (DMSO) is often employed as a solvent, though care must be taken regarding its concentration due to potential cellular toxicity.[4][5]

Chemical Properties